(2S,3S)-2-Hydroxy-3-methylpentanoic acid
Description
Significance of Alpha-Hydroxy Acids and Branched-Chain Fatty Acids in Biochemical Research
Alpha-hydroxy acids (AHAs) are a class of carboxylic acids distinguished by a hydroxyl group attached to the alpha-carbon—the carbon atom adjacent to the carboxyl group. elsevierpure.com This structural feature makes them stronger acids compared to their non-hydroxylated counterparts due to internal hydrogen bonding. healthmatters.io In biochemical research, AHAs like lactic acid and glycolic acid are recognized as key intermediates in various metabolic pathways. hmdb.ca Their roles extend to industrial applications, where they serve as precursors for biodegradable polymers such as polylactic acid (PLA). healthmatters.io In dermatology and cell biology, AHAs are studied for their ability to influence skin cell cohesion and remodeling. scbt.comnih.gov
Branched-chain fatty acids (BCFAs) are aliphatic carboxylic acids with one or more methyl groups on the carbon chain. selleckchem.com They are integral components of bacterial cell membranes, where they play a crucial role in maintaining membrane fluidity. naturalproducts.net In human biochemistry, BCFAs are present in lower concentrations than straight-chain fatty acids and are derived from diet (e.g., dairy products) or synthesized from branched-chain amino acids. nih.gov Research has linked BCFAs to various physiological functions, including metabolic regulation and influencing the expression of certain genes. nih.gov
The Unique Stereochemical Profile of (2S,3S)-2-Hydroxy-3-methylpentanoic Acid
The defining characteristic of this compound is its precise three-dimensional structure. The molecule possesses two chiral centers at carbons 2 and 3, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). hmdb.ca The "(2S,3S)" designation specifies the absolute configuration at these two centers, meaning it is a distinct chemical entity from its other stereoisomeric forms. fda.gov
This specific configuration is biochemically significant because it mirrors the stereochemistry of the essential amino acid L-isoleucine, which has the chemical name (2S,3S)-2-amino-3-methylpentanoic acid. this compound is generated from the metabolism of L-isoleucine, specifically through the reduction of the intermediate (S)-2-keto-3-methylvaleric acid. healthmatters.iohmdb.ca This metabolic origin underscores the stereospecificity of the enzymatic processes involved. The ability to separate and analyze these stereoisomers using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) is a key focus of analytical biochemistry research. nih.gov
Table 1: Physicochemical and Structural Identifiers for this compound
| Identifier Type | Value |
|---|---|
| Molecular Formula | C6H12O3 nih.gov |
| Molecular Weight | 132.16 g/mol fda.gov |
| CAS Number | 51576-04-6 |
| ChEBI ID | 89228 hmdb.ca |
| PubChem CID | 854025 nih.gov |
| InChI Key | RILPIWOPNGRASR-WHFBIAKZSA-N fda.gov |
| SMILES | CCC@HC@HC(=O)O fda.gov |
Overview of Research Trajectories for this compound
Research concerning this compound primarily follows three main trajectories: its role as a metabolic biomarker, its chemical synthesis, and its function in microbial metabolism.
Metabolic Biomarker Studies: The most prominent area of research involves the quantification of this compound in biological fluids. It is a known metabolite of L-isoleucine metabolism. scbt.com In individuals with the genetic disorder Maple Syrup Urine Disease (MSUD), which involves a deficiency in the branched-chain alpha-keto acid dehydrogenase complex, levels of this and other branched-chain metabolites are significantly elevated. hmdb.cahmdb.ca Therefore, research focuses on developing precise analytical methods to detect and quantify its stereoisomers as diagnostic and monitoring markers for this and other metabolic conditions. healthmatters.iohmdb.ca
Stereoselective Synthesis and Analysis: A second research trajectory is focused on the chemical synthesis and analysis of the specific stereoisomers of 2-hydroxy-3-methylpentanoic acid. nih.gov Developing methods for stereoselective synthesis, which produce a specific stereoisomer with high purity, is crucial for creating analytical standards and for studying the biological activity of each isomer individually. elsevierpure.com This research is vital for understanding how the stereochemistry of the molecule influences its biological function and metabolic fate.
Microbial and Natural Product Research: The compound has also been identified in microorganisms. For instance, the related stereoisomer (2R,3R)-2-hydroxy-3-methylpentanoic acid is reported to be produced by the yeast Saccharomyces cerevisiae. nih.gov Research into the metabolic pathways of such organisms can provide insights into the enzymatic production of these compounds and their potential roles in microbial physiology.
Table 2: Key Research Areas for this compound
| Research Area | Focus | Primary Application/Significance |
|---|---|---|
| Metabolomics | Quantification in biological samples (blood, urine). hmdb.ca | Biomarker for inherited metabolic disorders like MSUD. healthmatters.io |
| Stereoselective Synthesis | Development of chemical pathways to produce specific stereoisomers. nih.gov | Creation of pure analytical standards for research and diagnostics. |
| Analytical Chemistry | Separation and identification of the four stereoisomers. nih.gov | Accurate measurement and study of individual isomer roles. |
| Microbiology | Identification in microorganisms like yeast. nih.gov | Understanding alternative enzymatic production pathways. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-hydroxy-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILPIWOPNGRASR-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357528 | |
| Record name | (2S,3S)-2-Hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51576-04-6 | |
| Record name | Isoleucic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051576046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3S)-2-Hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3S)-2-Hydroxy-3-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 9R3ZO89OD8 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R3ZO89OD8 | |
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Stereochemistry and Isomeric Considerations in Research on 2s,3s 2 Hydroxy 3 Methylpentanoic Acid
Structural Elucidation and Stereochemical Assignment of (2S,3S)-2-Hydroxy-3-methylpentanoic Acid
The definitive structure and absolute stereochemistry of this compound have been established through a combination of spectroscopic techniques and stereospecific synthesis. The molecule possesses two chiral centers at the C2 and C3 positions, giving rise to its specific spatial configuration.
Predicted ¹H NMR Spectral Data for 2-Hydroxy-3-methylpentanoic acid:
| Chemical Shift (ppm) | Multiplicity | Atom |
|---|---|---|
| 4.12 | Doublet | H on C2 |
| 1.85 | Multiplet | H on C3 |
| 1.45 | Multiplet | H on C4 |
| 0.95 | Triplet | H on C5 |
Predicted ¹³C NMR Spectral Data for 2-Hydroxy-3-methylpentanoic acid:
| Chemical Shift (ppm) | Atom |
|---|---|
| 176.9 | C1 (Carboxyl) |
| 72.8 | C2 |
| 41.5 | C3 |
| 25.0 | C4 |
| 11.8 | C5 |
Note: These are predicted data and may vary from experimental values.
The absolute stereochemistry of the four stereoisomers, including the (2S,3S) configuration, has been determined through their synthesis from chiral precursors of known configuration and subsequent analysis. nih.gov Gas chromatography-mass spectrometry (GC-MS) of derivatized stereoisomers is a key analytical technique used to differentiate and identify each isomer. nih.gov
Characterization of Diastereomers and Enantiomers of 2-Hydroxy-3-methylpentanoic Acid
2-Hydroxy-3-methylpentanoic acid has four possible stereoisomers due to its two chiral centers. These are two pairs of enantiomers: (2S,3S) and (2R,3R), and (2S,3R) and (2R,3S). The relationship between a member of one pair and a member of the other is diastereomeric.
The characterization and separation of these stereoisomers are crucial for understanding their distinct biological roles and chemical behaviors. The synthesis of all four stereoisomers has been reported, allowing for their individual characterization. nih.gov
Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid:
| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |
|---|---|---|---|
| This compound | S | S | Enantiomer of (2R,3R) |
| (2R,3R)-2-Hydroxy-3-methylpentanoic acid | R | R | Enantiomer of (2S,3S) |
| (2S,3R)-2-Hydroxy-3-methylpentanoic acid | S | R | Enantiomer of (2R,3S) |
The separation of these stereoisomers can be achieved using chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for resolving enantiomers and diastereomers. nih.gov This can be done either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the isomers with a chiral agent to form diastereomeric complexes that can be separated on a standard achiral column. chiralpedia.com For instance, the diastereomers of related hydroxy acids have been successfully separated by forming esters with a chiral acid, such as MαNP acid, followed by HPLC on silica (B1680970) gel. nih.gov
Gas chromatography is another effective technique for the separation of these isomers, typically after derivatization to increase their volatility. The distinct retention times of the derivatized stereoisomers on a chiral or achiral column allow for their quantification and identification. nih.gov
Stereocontrol in Synthetic and Biosynthetic Pathways of this compound
The ability to control the stereochemical outcome of a reaction is a central goal in modern organic synthesis and is essential for producing enantiomerically pure compounds like this compound.
Biosynthetic Pathways: In biological systems, this compound is a metabolite of the amino acid L-isoleucine. hmdb.ca The biosynthesis of L-isoleucine itself is a highly stereocontrolled enzymatic process. hmdb.ca The formation of 2-hydroxy-3-methylpentanoic acid from the corresponding α-keto acid, 2-keto-3-methylvaleric acid, is catalyzed by dehydrogenase enzymes. hmdb.ca The stereospecificity of these enzymes dictates the configuration of the resulting hydroxy acid. It is believed that lactate (B86563) dehydrogenase may be involved in this reduction. hmdb.ca
The biosynthesis of isoleucine involves key intermediates such as 2,3-dihydroxy-3-methylpentanoic acid. nih.gov The enzymatic reactions in this pathway are highly specific, leading to the formation of the desired stereoisomer of isoleucine, which can then be metabolized to this compound.
Synthetic Pathways: The stereoselective synthesis of β-hydroxy acids and related structures often relies on well-established methodologies that allow for precise control over the formation of new chiral centers. Diastereoselective aldol (B89426) reactions are a cornerstone of this type of synthesis. rsc.org By selecting the appropriate chiral auxiliary, reactants, and reaction conditions, one can favor the formation of a specific diastereomer. For instance, the use of Evans chiral auxiliaries in aldol reactions has been demonstrated to provide good to excellent diastereoselectivity in the synthesis of related hydroxy acids.
Another powerful strategy for stereocontrol is the use of substrate-controlled reactions, where the existing stereochemistry in a starting material directs the formation of a new stereocenter. For example, the stereoselective synthesis of related (2S,3R)- and (2S,3S)-amino-hydroxypropanoic acids has been achieved starting from a common chiral precursor, Garner's aldehyde. nih.gov
Furthermore, enzyme-catalyzed reductions of α-keto acids can be employed to produce chiral α-hydroxy acids with high enantiomeric excess. The choice of the specific dehydrogenase enzyme and the reaction conditions can be tailored to produce the desired (2S,3S) isomer.
Biosynthetic Pathways and Metabolic Interconnections of 2s,3s 2 Hydroxy 3 Methylpentanoic Acid
Genesis from L-Isoleucine Metabolism: Reduction of 2-Keto-3-methylvaleric Acid (KMVA)
The primary route to the synthesis of 2-hydroxy-3-methylpentanoic acid begins with the essential amino acid L-isoleucine. healthmatters.io The initial step in the catabolism of L-isoleucine is a transamination reaction that converts it into its corresponding α-keto acid, 2-keto-3-methylvaleric acid (KMVA). nih.gov Under normal metabolic conditions, KMVA is oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex. However, an alternative metabolic fate for KMVA is its reduction to form 2-hydroxy-3-methylpentanoic acid. healthmatters.io
The reduction of the keto group in KMVA to a hydroxyl group is an enzymatically catalyzed reaction. Evidence suggests that lactate (B86563) dehydrogenase (LDH) or similar oxidoreductases are responsible for this conversion. healthmatters.io LDH is an enzyme that typically catalyzes the reversible conversion of pyruvate (B1213749) to lactate, with the concurrent oxidation of NADH to NAD+. nih.gov However, its substrate specificity is not strictly limited to pyruvate.
Studies have shown that LDH can act on a variety of α-keto acids. researchgate.net Specifically, mammalian lactate dehydrogenase D (LDHD) has been demonstrated to catalyze the conversion of D-2-hydroxy-3-methylvalerate back to 2-keto-3-methylvalerate, indicating the reversible nature of this reaction and the enzyme's involvement with this specific substrate. nih.gov This enzymatic action is crucial for the formation of HMVA from KMVA in various biological systems. nih.govnih.gov
The biosynthetic pathway from L-isoleucine to (2S,3S)-2-Hydroxy-3-methylpentanoic acid involves key intermediates and essential co-factors. The process is initiated by the transamination of L-isoleucine, a reaction that requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a co-factor to facilitate the transfer of the amino group. The product of this step is (3S)-2-keto-3-methylvaleric acid. The subsequent reduction of this α-keto acid is dependent on the co-factor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which serves as the electron donor for the reduction catalyzed by lactate dehydrogenase or a related reductase. nih.govmdpi.com
| Biosynthetic Step | Substrate | Enzyme/Process | Product | Required Co-factor |
| 1. Transamination | L-Isoleucine | Transaminase | 2-Keto-3-methylvaleric acid (KMVA) | Pyridoxal Phosphate (PLP) |
| 2. Reduction | 2-Keto-3-methylvaleric acid (KMVA) | Lactate Dehydrogenase (or similar reductase) | This compound | NADH |
Linkages to Branched-Chain Amino Acid Metabolism and Related Biochemical Networks
The synthesis of this compound is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs), which include isoleucine, leucine, and valine. nih.gov L-isoleucine is an essential proteinogenic amino acid, meaning it must be obtained from the diet. nih.govsigmaaldrich.com Its catabolic pathway is a critical source of energy and metabolic intermediates. The formation of HMVA represents a side-reaction or overflow pathway from the main BCAA degradation route. When the primary pathway enzyme, branched-chain α-keto acid dehydrogenase, is saturated or impaired, the precursor KMVA accumulates and is shunted towards reduction to HMVA.
Examination of Stereoisomer Formation and Racemization during Transamination Processes
2-Hydroxy-3-methylpentanoic acid has two chiral centers, meaning four stereoisomers can exist: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The stereochemistry of the final product is determined by the stereochemistry of the precursors and the stereospecificity of the enzymes involved.
The natural form of isoleucine is L-isoleucine, which has the (2S,3S) configuration. researchgate.net Transamination of L-isoleucine primarily yields (3S)-2-keto-3-methylvaleric acid. However, studies have shown that racemization at the third carbon can occur during the transamination process itself. nih.govebi.ac.uk This process does not appear to involve a keto-enol tautomerization of KMVA but is rather an inherent feature of the transamination reaction, leading to the formation of both L-isoleucine and its diastereomer, L-alloisoleucine ((2S,3R)-2-amino-3-methylpentanoic acid). nih.govebi.ac.uk This implies that both (3S)-KMVA and (3R)-KMVA can be generated in vivo. The subsequent reduction of these different KMVA stereoisomers by dehydrogenases leads to the formation of the various HMVA stereoisomers. ebi.ac.uk
| Precursor Amino Acid | Configuration | Resulting Keto Acid | Potential Hydroxy Acid Products (Post-Reduction) |
| L-Isoleucine | (2S,3S) | (3S)-KMVA | (2S,3S)-HMVA, (2R,3S)-HMVA |
| L-Alloisoleucine | (2S,3R) | (3R)-KMVA | (2S,3R)-HMVA, (2R,3R)-HMVA |
Comparative Biosynthetic Analyses Across Diverse Biological Systems (excluding human clinical disease mechanisms)
The formation of 2-hydroxy acids from amino acids is not unique to a single organism type and can be observed across various biological systems. In microbiology, certain bacteria are known to convert amino acids into their corresponding 2-hydroxy acids. For instance, strains of Clostridium butyricum can convert L-leucine into 2-hydroxy-4-methylpentanoic acid, a structurally similar compound. researchgate.net This suggests that analogous pathways for isoleucine conversion likely exist within the bacterial kingdom.
Metabolic engineering in microorganisms like Escherichia coli has leveraged these pathways. By expressing specific enzymes such as CoA-transferases from various bacteria, engineered E. coli can produce polyhydroxyalkanoates (PHAs), which are bioplastics, incorporating 2-hydroxyacid monomers. nih.gov The substrate specificities of these bacterial enzymes highlight the diverse catalytic capabilities present in the microbial world for processing hydroxy acids. nih.gov Furthermore, 2-hydroxy acid dehydrogenases (2-HADHs) are utilized in industrial biotechnology for the stereoselective synthesis of valuable chiral α-hydroxy carboxylic acids, demonstrating the broad applicability and presence of these enzymes in microorganisms. researchgate.net Fungi and yeasts, such as Fusarium and Yarrowia, also possess pathways to produce related hydroxy fatty acids as precursors to lactones, indicating a widespread capability for hydroxy acid biosynthesis in the fungal kingdom. mdpi.com
Advanced Synthetic Methodologies for 2s,3s 2 Hydroxy 3 Methylpentanoic Acid
Asymmetric Synthesis Approaches for Enantiopure (2S,3S)-2-Hydroxy-3-methylpentanoic Acid
The cornerstone of producing enantiomerically pure this compound lies in asymmetric synthesis, which creates the desired stereoisomers from prochiral or chiral starting materials.
Utilization of Chiral Auxiliaries and Catalysts in Stereoselective Synthesis
Chiral auxiliaries are instrumental in stereoselective synthesis, guiding the formation of the desired stereoisomer. unimi.it These chemical entities are temporarily incorporated into the substrate, directing the stereochemical outcome of a reaction before being cleaved. unimi.it One of the most well-established families of chiral auxiliaries is the oxazolidinones, often referred to as Evans auxiliaries. unimi.it These have been successfully employed in stereoselective aldol (B89426) reactions, alkylations, and other transformations to create chiral centers with high diastereoselectivity. unimi.it For the synthesis of related β-hydroxy acids, Evans auxiliaries have demonstrated their utility in achieving high levels of stereocontrol. unimi.it
Another class of reagents used in asymmetric reductions are chiral organoboranes, such as those derived from α-pinene. acs.org Diisopinocampheylborane, for instance, is a highly effective chiral reducing agent for α-keto acids, leading to the corresponding α-hydroxy acids with predictable stereochemistry and high enantiomeric excess. nih.gov
| Chiral Auxiliary/Catalyst | Type of Reaction | Key Features |
| Evans Oxazolidinones | Aldol Reactions, Alkylations | Covalently bonded to the substrate to direct stereoselective transformations. unimi.it |
| Diisopinocampheylborane | Asymmetric Reduction | Reduces α-keto acids to α-hydroxy acids with high enantiomeric excess. nih.gov |
| Chiral Oxazaborolidines | Catalytic Borane Reduction | Catalyzes the enantioselective reduction of ketones with borane. acs.org |
Chiral Pool Synthesis Strategies, Leveraging Pre-existing Chirality (e.g., from L-Isoleucine)
Chiral pool synthesis is an efficient strategy that utilizes readily available enantiopure natural products as starting materials. For the synthesis of this compound, the amino acid L-isoleucine, which possesses the identical (2S,3S) stereoconfiguration, serves as an ideal chiral precursor. healthmatters.ioscbt.combiosynth.comresearchgate.net This approach circumvents the need for creating new chiral centers from scratch, as the inherent chirality of the starting material is transferred to the final product. The metabolic relationship between L-isoleucine and this compound, where the latter is a known metabolite of the former, underscores the structural and stereochemical connection that makes this a viable synthetic route. healthmatters.ioscbt.combiosynth.com
Chemical Transformations for the Preparation of this compound
Specific chemical reactions are employed to convert precursor molecules into the target hydroxy acid, often with a focus on preserving or controlling the stereochemistry.
Diazotization Reactions of L-Isoleucine under Acidic Conditions
A classical method for converting an α-amino acid to an α-hydroxy acid is through diazotization. This reaction involves treating the amino acid with a nitrite (B80452) source, such as sodium nitrite, under acidic conditions. The amino group is converted into a diazonium salt, which is an excellent leaving group and is subsequently displaced by a hydroxyl group from the aqueous solvent. When applied to L-isoleucine, this reaction can, in principle, yield this compound. The stereochemical outcome at the C-2 position is dependent on the reaction mechanism. While traditionally considered to proceed with some degree of racemization or inversion, specific conditions can favor retention of configuration.
Reduction and Oxidation Reactions in Stereo-Controlled Synthesis
The stereocontrolled reduction of a carbonyl group is a pivotal step in many synthetic routes to chiral hydroxy acids. In the context of this compound, the corresponding α-keto acid, 2-keto-3-methylpentanoic acid, is a key precursor. healthmatters.ioacs.orgnih.gov The stereoselective reduction of the ketone at the C-2 position is critical to establishing the desired (S) configuration of the hydroxyl group.
The use of chiral reducing agents, such as diisopinocampheylborane, can achieve high enantioselectivity in the reduction of α-keto acids to their corresponding α-hydroxy acids. nih.gov The predictable stereochemical outcome of these reductions makes them a powerful tool for obtaining the desired enantiopure product. nih.gov
Enzymatic Synthesis and Biocatalysis for this compound Production
Enzymatic synthesis and biocatalysis offer highly selective and environmentally benign alternatives to traditional chemical methods. These approaches leverage the inherent stereospecificity of enzymes to produce enantiomerically pure compounds.
For the production of this compound, hydroxy acid dehydrogenases are of significant interest. nih.gov These enzymes catalyze the reversible oxidation of a hydroxy acid to a keto acid. In the reductive direction, they can convert an α-keto acid into a specific stereoisomer of an α-hydroxy acid. Research has identified d-2-hydroxyacid dehydrogenases from various microorganisms that can reduce branched-chain 2-keto acids. For example, a dehydrogenase from Enterobacter sp. has been shown to reduce various 2-oxo carboxylic acids to their corresponding (S)-2-hydroxy carboxylic acids. nih.gov Such enzymes, when acting on 2-keto-3-methylpentanoic acid, can provide a direct and highly enantioselective route to this compound. The use of whole-cell biocatalysts or isolated enzymes, often coupled with a cofactor regeneration system, can make these processes efficient and scalable. nih.govnih.gov
| Enzyme Type | Reaction | Substrate | Product |
| d-2-Hydroxyacid Dehydrogenase | Stereoselective Reduction | 2-Keto-3-methylpentanoic acid | This compound |
| Carbonyl Reductase | Asymmetric Reduction | Aryl-α-amino β-keto esters | Chiral syn-aryl β-hydroxy α-amino esters acs.org |
| Lyases (ThDP-dependent) | Carboligation | Aldehydes | α-Hydroxy ketones acs.org |
| Hydrolases (Lipases, Esterases) | Kinetic Resolution | Racemic α-hydroxy esters | Enantiopure α-hydroxy acids/esters acs.org |
Regioselective and Stereoselective Functionalization of Precursors to this compound
The creation of the vicinal hydroxyl and methyl groups with the correct (2S,3S) absolute stereochemistry on a pentanoic acid framework is a key challenge. Various strategies have been developed that leverage chiral auxiliaries, asymmetric catalysis, and substrate control to direct the formation of the desired stereoisomers. These methods often involve the stereoselective functionalization of prochiral precursors or the diastereoselective transformation of chiral starting materials.
One prominent approach involves the use of chiral auxiliaries, such as Evans oxazolidinones, to direct the stereochemical outcome of alkylation and aldol reactions. wikipedia.orguvic.ca These auxiliaries are temporarily attached to an achiral substrate, inducing facial selectivity in subsequent bond-forming reactions. The auxiliary is then cleaved to reveal the desired chiral product. For instance, the alkylation of an enolate derived from an N-acyl oxazolidinone can proceed with high diastereoselectivity. uvic.ca
Another powerful strategy is the use of stereoselective addition reactions to α,β-unsaturated precursors. For example, the synthesis of a fluorinated analog, (2S,3S)-3'-fluoroisoleucine, was achieved through a stereoselective cuprate (B13416276) or photochemical addition to a chiral precursor derived from (2S)-pyroglutamic acid. nih.gov This highlights the potential of conjugate addition reactions to set the stereocenter at the C3 position.
Furthermore, asymmetric catalysis offers an efficient route to chiral hydroxy acids. The proline-catalyzed Mannich reaction of 2-butanone (B6335102) with a p-methoxyphenyl-iminoester of ethyl glyoxalate has been shown to produce the corresponding γ-keto-L-allo-isoleucine precursor with high diastereoselectivity (>95%). acs.org Subsequent reduction of the ketone and functional group manipulations can lead to the desired this compound.
The stereoselective reduction of a carbonyl group at the C2 position of a precursor that already contains the desired (S) stereocenter at C3 is another viable method. Biocatalytic reductions using whole-cell systems have been explored for the enantioselective reduction of related keto esters, offering a green chemistry approach to establishing the hydroxyl stereocenter. researchgate.netresearchgate.net
Detailed findings from selected synthetic approaches are presented in the following tables to illustrate the effectiveness of these methodologies.
Table 1: Diastereoselective Synthesis of Isoleucine Analogs with (2S,3S) Stereochemistry
| Precursor | Reaction Type | Reagent/Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| p-Methoxyphenyl-iminoester of ethyl glyoxalate and 2-butanone | Proline-catalyzed Mannich reaction | L-Proline | >95:5 | High (presumed) | 65 | acs.org |
| Chiral α,β-unsaturated acyloxazolidinone | Conjugate trifluoromethylation | (Details not specified) | (Not specified) | High | (Not specified) | beilstein-journals.org |
| Chiral precursor from (2S)-pyroglutamic acid | Stereoselective cuprate addition | (Details not specified) | (Not specified) | (Not specified) | (Not specified) | nih.gov |
Table 2: Use of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Reaction Type | Electrophile/Reagent | Diastereoselectivity | Yield (%) | Reference |
| Evans Oxazolidinone | Enolate Alkylation | Alkyl Halide | High | (Not specified) | wikipedia.orguvic.ca |
| Camphorsultam | Michael Addition | (Not specified) | High (2S,3R)-selectivity noted in a specific case | (Not specified) | wikipedia.org |
| (-)-8-Phenylmenthol | Aza- nih.goviupac.org-Wittig Rearrangement | (Not specified) | ~3:1 | ~50 (of pure product) | nih.gov |
Role in Biological Systems and Biochemical Pathways Non Human/general
Function as a Metabolite within Specific Metabolic Cycles (e.g., Branched-Chain Amino Acid Catabolism)
(2S,3S)-2-Hydroxy-3-methylpentanoic acid is recognized as a metabolite derived from the catabolism of the branched-chain amino acid L-isoleucine. endotherm-lsm.commdpi.com Its formation occurs via the reduction of the corresponding α-keto acid, 2-Keto-3-methylvaleric acid (KMVA). endotherm-lsm.com This metabolic conversion is a part of the normal isoleucine degradation pathway. There are four potential stereoisomers of 2-hydroxy-3-methylpentanoic acid, with the (2S,3S) and (2S,3R) forms being the derivatives that are typically separable and studied. endotherm-lsm.com While present in normal metabolism, this compound is often studied in the context of metabolic disorders where its levels can be significantly elevated. endotherm-lsm.com
Precursor and Building Block in the Biosynthesis of Natural Products
The unique stereochemistry and functional groups of this compound make it a valuable building block in the synthesis of complex natural products and their analogues.
Researchers have successfully incorporated this compound into novel synthetic molecules, particularly analogues of natural depsipeptides. A key example is the synthesis of a nodupetide analogue, designated as [(2S,3S)-Hmp]²-nodupetide. nih.govmdpi.com In this analogue, the naturally occurring (3S,4S)-3-hydroxy-4-methylhexanoic acid (HMHA) residue of nodupetide was replaced with this compound. nih.gov This substitution highlights its utility as a synthetic building block for modifying complex peptide structures.
The broader class of muraymycin nucleoside antibiotics, which are potent inhibitors of the bacterial enzyme MraY, often contain unusual hydroxylated amino acid residues like (3S)-3-hydroxy-L-leucine. nih.gov The synthesis of analogues of these antibiotics frequently involves the use of various hydroxy acid building blocks to explore structure-activity relationships, placing this compound among the potential candidates for generating structural diversity.
The substitution of natural residues with this compound can have a profound impact on the biological activity of the resulting analogue. In the case of the [(2S,3S)-Hmp]²-nodupetide, this structural modification led to a complete loss of antimicrobial activity. nih.gov The parent compound, nodupetide, exhibits antibacterial effects against Pseudomonas aeruginosa, but the analogue containing the α-hydroxy acid was found to be inactive. nih.govmdpi.com This finding underscores the critical role that the precise structure and position of the hydroxyl group play in the bioactivity of depsipeptides, where a change from a β-hydroxy acid to an α-hydroxy acid can abolish its function. nih.gov
This principle is central to the study of structure-activity relationships in complex antibiotics like the muraymycins. Modifications to the peptide backbone, including the nature and stereochemistry of amino and hydroxy acid residues, are known to significantly alter inhibitory potency and antibacterial spectrum.
| Parent Natural Product | Analogue Containing (2S,3S)-Hmp | Key Structural Change | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| Nodupetide | [(2S,3S)-Hmp]²-nodupetide | Replacement of β-hydroxy acid with α-hydroxy acid ((2S,3S)-Hmp) | Resulted in an inactive compound; loss of antibacterial activity. | nih.gov |
Interplay with Plant Defense Mechanisms and Signaling Pathways (e.g., Salicylic (B10762653) Acid-Mediated Responses in Arabidopsis thaliana)
Direct evidence linking this compound to salicylic acid-mediated defense responses in the model plant Arabidopsis thaliana is not established in the available scientific literature. Plant defense signaling, particularly pathways regulated by salicylic acid, involves a complex network of hormones and metabolites. mdpi.com In Arabidopsis, salicylic acid levels are controlled through both biosynthesis and catabolism, with hydroxylation by enzymes like SA 3-hydroxylase (S3H) and SA 5-hydroxylase (S5H) playing a key role in its degradation to dihydroxybenzoic acids. While this demonstrates the importance of hydroxylated acids in regulating plant immunity, a specific role for this compound in this pathway has not been reported.
However, a structurally similar compound, (2S, 3S)-2-amino-3-methylhexanoic acid, has been identified as a natural product from fungi that can act as a plant elicitor, inducing resistance against both temperature stress and pathogen attack in plants like Arabidopsis and tobacco. mdpi.com This suggests that related branched-chain acids can play roles in plant defense, even if the specific function of this compound remains uncharacterized.
Investigation of Enzymatic Substrate/Inhibitor Interactions of this compound
As a product of L-isoleucine metabolism, this compound is the direct result of an enzymatic reaction where it is the product, or substrate, of a dehydrogenase enzyme acting on 2-Keto-3-methylvaleric acid. endotherm-lsm.com
Its role as an enzyme inhibitor is primarily observed when it is incorporated into larger molecules. For instance, muraymycin antibiotics are potent inhibitors of MraY, an essential bacterial enzyme in peptidoglycan biosynthesis. While the entire muraymycin structure is required for high-affinity binding, the peptidyl portion, which includes hydroxy acid residues, is crucial for this inhibitory activity. The synthesis of analogues using different hydroxy acids, such as this compound, is a strategy used to probe and modify these enzymatic interactions. nih.gov The inactivity of the [(2S,3S)-Hmp]²-nodupetide analogue suggests that its structure is not compatible with the biological target that the parent molecule inhibits. nih.gov
Role in Non-Human Organismal Physiology and Metabolism (e.g., microorganisms, plants)
This compound and its stereoisomers are found in a variety of non-human organisms as metabolic byproducts or components of more complex molecules.
Microorganisms: The compound is a known metabolite in Escherichia coli. Furthermore, the natural product nodupetide, for which an analogue of this compound was created, was originally isolated from the fungus Nodulisporium sp. nih.govmdpi.com The muraymycin antibiotics are produced by bacteria from the genus Streptomyces.
Plants: A stereoisomer, (2R,3S)-2-hydroxy-3-methylpentanoic acid, has been reported to be present in the tobacco plant, Nicotiana tabacum.
| Organism Type | Specific Organism | Role/Context | Reference |
|---|---|---|---|
| Bacterium | Escherichia coli | Metabolite | |
| Bacterium | Streptomyces sp. | Producer of muraymycins, which contain related hydroxy acid structures. | |
| Fungus | Nodulisporium sp. | Producer of nodupetide; an analogue was synthesized using (2S,3S)-Hmp. | nih.govmdpi.com |
| Plant | Nicotiana tabacum (Tobacco) | Presence of the (2R,3S) stereoisomer reported. |
Chemical Reactivity and Derivatization for Research Purposes
Chemical Transformations of the Hydroxyl and Carboxyl Groups of (2S,3S)-2-Hydroxy-3-methylpentanoic Acid
The hydroxyl and carboxyl groups of this compound are the primary sites of its chemical reactivity. These groups can be modified through various reactions, either to install protecting groups for multi-step syntheses or to create new functionalities.
The carboxylic acid group can undergo reactions typical of this functional group. For instance, it can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which activates the carboxyl group for subsequent reactions such as esterification or amidation. The carboxyl group can also be reduced to a primary alcohol, although this requires strong reducing agents like lithium aluminum hydride (LiAlH₄) and would typically necessitate prior protection of the α-hydroxyl group.
The α-hydroxyl group, being a secondary alcohol, can be oxidized to a ketone, yielding an α-keto acid. This transformation is significant as α-keto acids are important metabolic intermediates. Common oxidizing agents for this purpose include chromium-based reagents or milder, more selective methods developed in modern organic synthesis. Conversely, the hydroxyl group can be acylated to form esters or converted to ethers, which are common strategies for protecting the hydroxyl functionality during reactions at the carboxyl group. A common method for the synthesis of α-hydroxy acids is the diazotization of the corresponding α-amino acid with sodium nitrite (B80452) in an acidic solution, a reaction that proceeds with retention of configuration. researchgate.netchemrevlett.com
Synthesis of this compound Derivatives and Analogues for Structure-Activity Relationship (SAR) Studies
The synthesis of derivatives and analogues of this compound is crucial for conducting structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity, with the goal of designing more potent and selective drugs. nih.govnih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for its effects.
Esterification of the carboxylic acid group and O-acylation of the hydroxyl group are common derivatization strategies. The formation of simple alkyl esters, such as the methyl or ethyl ester, can be achieved through Fischer esterification, where the acid is heated in the presence of the corresponding alcohol with a catalytic amount of strong acid. google.com More advanced and milder methods are also available. Boric acid has been shown to be an effective catalyst for the chemoselective esterification of α-hydroxycarboxylic acids. acs.org This method is particularly useful as it allows for the esterification of the α-hydroxy acid in the presence of other carboxylic acids. acs.org Another approach involves the use of tetramethoxysilane (B109134) (TMOS) in methanol (B129727), which has been found to significantly accelerate the methylation of 2-hydroxycarboxylic acids. nih.gov
The hydroxyl group can be acylated to produce various ester derivatives. This is typically achieved by reacting the parent molecule with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. These modifications can significantly alter the lipophilicity and, consequently, the pharmacokinetic properties of the parent compound.
Table 1: Examples of Esterification and O-Acylation Reactions
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Catalytic H₂SO₄, Heat | Alkyl Ester |
| Boric Acid Catalyzed Esterification | Alcohol, Boric Acid (10-20 mol %), Room Temperature | Alkyl Ester |
| O-Acylation | Acyl Chloride or Anhydride, Base (e.g., Pyridine) | O-Acyl Derivative |
The carboxylic acid functionality of this compound allows for its conjugation to amines, including amino acids and peptides, through amide bond formation. This is a key reaction for creating peptidomimetics, which are compounds that mimic the structure and function of peptides. The direct coupling of a carboxylic acid and an amine is generally inefficient and requires the use of coupling reagents to activate the carboxylic acid. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. researchgate.net
The incorporation of α-hydroxy acids into peptides, creating what are known as depsipeptides (peptides with one or more amide bonds replaced by an ester bond), is a known strategy in peptide chemistry. However, the direct amide bond formation with an α-hydroxy acid as the acyl component can be challenging. Studies on the coupling of N-protected α-hydroxy-β-amino acids have shown that the formation of a homobislactone can be a significant side reaction, leading to low yields of the desired dipeptide, especially when sterically hindered amines are used. nih.gov
This compound can also be incorporated into peptides using solid-phase peptide synthesis (SPPS). acs.orgrsc.org In SPPS, the peptide is assembled step-by-step on a solid support. To incorporate the α-hydroxy acid, it would first need to be appropriately protected. The hydroxyl group would likely be protected, for example, as a benzyl (B1604629) ether, and then the protected α-hydroxy acid would be coupled to the N-terminus of the growing peptide chain on the resin using standard coupling protocols. nih.gov The synthesis of non-natural amino acids ready for SPPS has been developed, and a similar approach could be applied to this compound. researcher.life
Development of Chiral Building Blocks from this compound for Complex Molecule Synthesis
The defined stereochemistry of this compound makes it a valuable chiral building block, or synthon, for the asymmetric synthesis of complex natural products and other chiral molecules. mdpi.com Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule, transferring their stereochemistry to the final product. The use of such building blocks is a powerful strategy in organic synthesis for controlling the stereochemical outcome of a reaction sequence.
The two functional groups of this compound, along with its two stereocenters, provide a scaffold that can be elaborated into more complex structures. For example, the carboxyl group can be reduced to a primary alcohol, and the hydroxyl group can be oxidized or otherwise modified, leading to a variety of chiral intermediates. These intermediates can then be used in carbon-carbon bond-forming reactions to build up the carbon skeleton of the target molecule. The stereocenters at C2 and C3 can direct the stereochemical outcome of subsequent reactions on adjacent atoms, a phenomenon known as substrate-controlled stereoselection.
Investigation of Reaction Mechanisms Involving this compound
The investigation of reaction mechanisms involving this compound can provide fundamental insights into the reactivity of α-hydroxy acids. For instance, the mechanism of esterification of α-hydroxy acids with tetramethoxysilane (TMOS) in methanol has been proposed to involve the formation of a reactive cyclic intermediate. nih.govrsc.org In this proposed mechanism, the α-hydroxy acid attaches to the silicon atom through its hydroxyl group, followed by an intramolecular rearrangement where the carboxyl group also coordinates to the silicon, forming a five-membered ring. This intermediate is then susceptible to nucleophilic attack by methanol at the activated carbonyl group, leading to the ester product. nih.gov
Another area of mechanistic interest is the oxidative decarboxylation of α-hydroxy acids, which can be used to generate aldehydes. rsc.org This reaction, when mediated by reagents like tert-butyl hydroperoxide (TBHP), is thought to proceed through a radical mechanism. The reaction is initiated by the fragmentation of TBHP into radicals, which then abstract a hydrogen atom from the hydroxyl group of the α-hydroxy acid. This is followed by the elimination of carbon dioxide and water to generate an aldehyde equivalent. rsc.org Understanding these mechanisms allows for the optimization of reaction conditions and the development of new synthetic methodologies.
Analytical Techniques for the Characterization and Quantification of 2s,3s 2 Hydroxy 3 Methylpentanoic Acid in Research Settings
Spectroscopic Methods for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. Both ¹H-NMR and ¹³C-NMR are utilized to provide detailed information about the carbon-hydrogen framework of (2S,3S)-2-hydroxy-3-methylpentanoic acid.
¹H-NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H-NMR spectrum would exhibit characteristic signals corresponding to the protons of the methyl groups, the methylene (B1212753) group, the methine protons at the chiral centers (C2 and C3), and the hydroxyl and carboxylic acid protons. The coupling patterns (splitting) between adjacent protons are crucial for confirming the connectivity.
¹³C-NMR (Carbon-13 NMR): This method detects the carbon atoms in the molecule, providing information about the number of inequivalent carbons and their chemical environment. The spectrum of this compound is expected to show six distinct signals, corresponding to the six carbon atoms in the structure: the carboxylic carbon, the two chiral methine carbons (one bearing a hydroxyl group), the methylene carbon, and the two methyl carbons. The chemical shifts of the C2 and C3 carbons are particularly indicative of their substitution.
While specific, experimentally verified spectral data for the pure (2S,3S) isomer is not always publicly available, NMR analysis of mixtures of diastereomers is referenced in the literature, confirming its application for this class of compounds. The distinct stereochemical arrangement of the (2S,3S) isomer results in a unique spectral fingerprint compared to its other stereoisomers ((2R,3R), (2S,3R), and (2R,3S)). hmdb.ca
Mass Spectrometry (MS, GC-MS, ESI-MS) for Identification and Quantification
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
The molecular formula of this compound is C₆H₁₂O₃, with a monoisotopic mass of approximately 132.079 Da. researchgate.netthieme.de In mass spectrometry, the molecule can be ionized using various techniques, such as Electron Ionization (EI), commonly used in conjunction with Gas Chromatography (GC-MS), or Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-MS).
Under EI conditions, the molecule undergoes fragmentation, producing a characteristic pattern of fragment ions. This fragmentation pattern serves as a molecular fingerprint for identification. Predicted GC-MS data for the trimethylsilyl (B98337) (TMS) derivatized form of the compound shows significant fragments that aid in its identification. chemscene.comnih.gov
| Mass-to-Charge (m/z) | Relative Intensity (%) | Potential Fragment Ion |
|---|---|---|
| 73.1 | 100.0 | [Si(CH₃)₃]⁺ |
| 117.1 | 85.0 | [C₅H₉O₂Si]⁺ |
| 145.1 | 35.0 | [C₆H₁₃O₂Si]⁺ |
| 247.1 | 40.0 | [M-CH₃]⁺ |
| 262.1 | 5.0 | [M]⁺ (Molecular Ion) |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis, especially for trace amounts.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization (e.g., silylation) for Trace Analysis
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For polar and non-volatile compounds like hydroxy acids, derivatization is a crucial prerequisite for GC analysis. biosynth.com This process converts the analyte into a more volatile and thermally stable derivative.
A common derivatization strategy for hydroxy acids is silylation , where active hydrogens (from hydroxyl and carboxyl groups) are replaced with a trimethylsilyl (TMS) group. This procedure reduces the polarity of the molecule, allowing it to be readily analyzed by GC. Predicted GC-MS spectra are available for the di-TMS derivative of 2-hydroxy-3-methylpentanoic acid. chemscene.comrsc.org
In other research contexts, different derivatization agents are used. For instance, a method for quantifying a group of similar hydroxy acids in beverages involved derivatization with 2,3,4,5,6-pentafluorobenzyl bromide, followed by GC-MS analysis. springernature.com This highlights that the choice of derivatization agent can be tailored to the specific analytical requirements, such as enhancing sensitivity for trace-level detection.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Enantiomeric and Diastereomeric Analysis
High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are premier techniques for the separation of stereoisomers. Since this compound has two chiral centers, it exists as one of four possible stereoisomers. Separating these isomers is critical, as they can have different biological activities.
Standard chromatographic methods are generally capable of separating the diastereomeric pairs (e.g., (2S,3S) from (2S,3R)). hmdb.ca For the separation of enantiomers (e.g., (2S,3S) from (2R,3R)), chiral chromatography is required. This can be achieved in several ways:
Chiral Stationary Phases (CSPs): The HPLC column contains a chiral material that interacts differently with each enantiomer, leading to different retention times and thus separation.
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase. This selector forms transient diastereomeric complexes with the enantiomers of the analyte, which can then be separated on a standard, achiral column. Research on the separation of other hydroxy acid enantiomers has successfully employed this technique, for example, using a copper(II) complex with a chiral amino acid derivative as the mobile phase additive.
These HPLC and UPLC methods are fundamental for determining the enantiomeric and diastereomeric purity of a this compound sample.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in synthetic organic chemistry to monitor the progress of a reaction. nih.gov When synthesizing this compound, TLC can be used to track the conversion of starting materials to the final product.
The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a chamber with an appropriate solvent system (eluent). As the eluent moves up the plate, it separates the components of the mixture based on their differing affinities for the stationary phase and solubility in the mobile phase.
By comparing the spots of the reaction mixture to spots of the starting materials and a reference standard of the product, a chemist can qualitatively assess the reaction's progress. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate that the reaction is proceeding as intended. This allows for the optimization of reaction conditions such as time and temperature.
Chiral Analytical Methodologies for Stereoisomeric Purity Determination
The determination of the stereoisomeric purity of this compound primarily relies on chromatographic techniques that can differentiate between the various enantiomers and diastereomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods employed, often in conjunction with mass spectrometry (MS) for definitive identification and quantification.
A pivotal approach in the analysis of the stereoisomers of 2-hydroxy-3-methylpentanoic acid involves gas chromatography-mass spectrometry (GC-MS). nih.gov Due to the low volatility and polar nature of hydroxy acids, derivatization is a necessary prerequisite for GC analysis. This process involves converting the polar carboxyl and hydroxyl groups into less polar, more volatile esters and ethers, respectively.
Commonly, a two-step derivatization is performed. The carboxylic acid group is first esterified, for example, by reaction with a methanolic HCl solution to form the methyl ester. Subsequently, the hydroxyl group is acetylated using a reagent such as acetic anhydride (B1165640) or trifluoroacetic anhydride. This derivatization not only improves the chromatographic properties of the compound but can also be tailored to enhance chiral recognition on the analytical column.
The separation of the resulting diastereomeric derivatives is then achieved on a chiral stationary phase (CSP). Cyclodextrin-based capillary columns are frequently utilized for this purpose. These CSPs are themselves chiral and interact differently with each stereoisomer, leading to different retention times and thus enabling their separation. The choice of the specific cyclodextrin (B1172386) derivative (e.g., permethylated β-cyclodextrin) can significantly influence the resolution of the stereoisomers.
The following interactive table provides representative parameters for a chiral GC-MS method for the analysis of derivatized 2-hydroxy-3-methylpentanoic acid stereoisomers.
| Parameter | Value |
| Column | Chiral Capillary Column (e.g., CP Chirasil-Dex CB) |
| Column Dimensions | 25 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 80 °C, ramp to 180 °C at 2 °C/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
The elution order of the stereoisomers is dependent on the specific chiral stationary phase and the derivatizing agent used. In a hypothetical separation, the retention times might appear as follows, allowing for the quantification of each stereoisomer and thus the determination of the stereoisomeric purity of the (2S,3S) form.
| Stereoisomer Derivative | Hypothetical Retention Time (min) |
| (2R,3R)-2-acetoxy-3-methylpentanoic acid, methyl ester | 28.5 |
| (2S,3S)-2-acetoxy-3-methylpentanoic acid, methyl ester | 29.1 |
| (2R,3S)-2-acetoxy-3-methylpentanoic acid, methyl ester | 30.2 |
| (2S,3R)-2-acetoxy-3-methylpentanoic acid, methyl ester | 30.8 |
High-performance liquid chromatography (HPLC) offers an alternative and powerful method for the determination of stereoisomeric purity. Chiral HPLC can be performed in two main modes: direct and indirect.
In the direct method , the underivatized or derivatized analyte is separated on a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. The separation is based on the differential formation of transient diastereomeric complexes between the stereoisomers and the chiral stationary phase.
The indirect method involves the derivatization of the analyte with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a conventional achiral HPLC column. An example of a CDA is (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's reagent, which reacts with the hydroxyl group of the analyte. gcms.cz
Below is an illustrative example of the conditions for a chiral HPLC method.
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Cellulose-based) |
| Column Dimensions | 150 mm x 4.6 mm i.d., 5 µm particle size |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detector | UV (210 nm) or Mass Spectrometer (MS) |
| Column Temperature | 25 °C |
The choice between GC and HPLC methods depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation. Both techniques, when properly optimized, provide the necessary resolution to ensure the stereoisomeric purity of this compound in research applications.
Computational and Theoretical Studies of 2s,3s 2 Hydroxy 3 Methylpentanoic Acid
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to simulate the three-dimensional structure of (2S,3S)-2-hydroxy-3-methylpentanoic acid and to analyze its conformational landscape. The molecule's structure, characterized by two chiral centers at the C2 and C3 positions, results in a specific spatial arrangement of its hydroxyl, carboxyl, and methyl groups. This stereochemistry is fundamental to its biological activity and interactions.
Table 1: Key Aspects of Molecular Modeling for this compound
| Modeling Aspect | Relevance to this compound |
| Conformational Search | Identifies low-energy structures, highlighting potential intramolecular hydrogen bonds between the hydroxyl and carboxyl groups. |
| Stereochemical Influence | The (2S,3S) configuration dictates a specific 3D geometry, which is essential for recognition by enzymes and receptors. |
| Solvation Effects | Modeling in an aqueous environment simulates physiological conditions, revealing how water molecules interact with the hydrophilic groups. |
| Structural Comparison | Comparison with its other stereoisomers can elucidate the structural basis for differences in their biological properties. |
Quantum Chemical Calculations of Electronic Properties and Reaction Pathways
Quantum chemical calculations provide a deeper understanding of the electronic structure of this compound, which governs its reactivity. These methods can be used to calculate a variety of electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and atomic charges.
Research on other α-hydroxycarboxylic acids has demonstrated the utility of quantum chemistry in this area. For example, high-level quantum chemical calculations have been used to accurately estimate the energies and relative stabilities of branched-chain isomers of other small molecules, a principle that is directly applicable to understanding the stability of this compound compared to its isomers. science.gov
Furthermore, these calculations are instrumental in elucidating reaction mechanisms. For the metabolic precursors of this compound, such as keto acids, quantum chemical calculations have been used to support proposed reaction mechanisms, including identifying transition state structures and calculating activation energies. science.gov This approach could be applied to study the enzymatic reduction of its precursor, 2-keto-3-methylvaleric acid, to form this compound.
Table 2: Predicted Electronic Properties and Their Significance
| Electronic Property | Computational Method | Significance for this compound |
| Atomic Charges | Mulliken, NBO, or Hirshfeld population analysis | Indicates the most electronegative and electropositive sites, predicting regions likely to engage in electrostatic interactions or nucleophilic/electrophilic attack. |
| HOMO-LUMO Gap | DFT, HF, or MP2 calculations | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates chemical reactivity and kinetic stability. |
| Electrostatic Potential Map | Calculated from the electron density | Visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, crucial for non-covalent interactions. |
Prediction of Physicochemical Parameters Relevant to Biochemical Interactions (e.g., pKa)
Computational methods are increasingly used to predict key physicochemical parameters that determine how a molecule behaves in a biological environment. One of the most important of these is the acid dissociation constant (pKa), which indicates the extent of ionization of the carboxylic acid and hydroxyl groups at a given pH.
A comprehensive study on a range of α-hydroxycarboxylic acids has successfully employed computational methods to predict the pKa values of both the carboxylic acid (COOH) and the hydroxyl (OH) groups. researchgate.net By using levels of theory such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Density Functional Theory (DFT) (e.g., B3LYP) combined with continuum solvation models, it is possible to calculate the Gibbs free energy of dissociation in water and thereby predict the pKa. researchgate.net For the carboxylic acid group of molecules like this compound, the pKa is expected to be in the typical range for carboxylic acids, while the pKa of the alpha-hydroxyl group is much higher. researchgate.net Advanced techniques, such as those using graph-convolutional neural networks trained on large chemical databases, represent the state-of-the-art in rapid pKa estimation. researchgate.net
Table 3: Computationally Predicted Physicochemical Parameters
| Parameter | Relevance to Biochemical Interactions |
| pKa (Carboxylic Acid) | Determines the charge state of the carboxylate group at physiological pH (~7.4). A deprotonated (negative) state is crucial for ionic interactions with enzyme active sites. |
| pKa (Hydroxyl Group) | Predicts the likelihood of the hydroxyl group acting as a proton donor. While generally high, its acidity can be influenced by the local microenvironment within a protein. |
| LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins. |
| Polar Surface Area (PSA) | Correlates with hydrogen bonding potential and is a key descriptor for predicting membrane permeability and overall bioavailability. |
In Silico Studies of Enzyme-Substrate Interactions and Binding Affinities
In silico techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for studying how this compound interacts with enzymes. These methods can predict the binding pose of the molecule within an enzyme's active site and estimate the strength of the interaction (binding affinity).
While specific docking studies on this compound are scarce, research on related systems provides valuable insights. For example, molecular docking was used to investigate how brintonamide D, which contains the this compound moiety, binds to the CCR10 receptor, revealing a highly charged binding pocket. nih.gov This demonstrates how the hydroxy acid contributes to the binding of a larger molecule.
In the context of MSUD, in silico analyses have been extensively used to study how mutations in the branched-chain α-keto acid dehydrogenase (BCKDH) complex affect its structure and function. nih.govresearchgate.netresearchgate.net These studies, which predict changes in protein stability and interactions, are crucial for understanding the molecular basis of the disease where metabolites like this compound accumulate. nih.govresearchgate.netresearchgate.net Similar computational approaches, such as modeling the interaction of this compound with the active site of enzymes involved in its metabolism (like potential dehydrogenases or kinases), could reveal key binding residues and inform the design of potential therapeutic modulators.
Table 4: Applications of In Silico Interaction Studies
| In Silico Method | Objective | Potential Insights for this compound |
| Molecular Docking | Predict the preferred binding orientation of the molecule to a target protein. | Identification of key hydrogen bonds and hydrophobic interactions with residues in an enzyme's active site. |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the protein-ligand complex over time. | Assessment of the stability of the binding pose and the flexibility of the complex. |
| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimate the binding affinity between the molecule and the protein. | Quantitative prediction of how tightly the molecule binds to its target, allowing for comparison with other stereoisomers or related metabolites. |
Future Research Directions and Unexplored Avenues
Elucidation of Novel Enzymatic Pathways for (2S,3S)-2-Hydroxy-3-methylpentanoic Acid
The known biosynthetic route to 2-hydroxy-3-methylpentanoic acid involves the reduction of 2-Keto-3-methylvaleric acid, a transamination product of L-isoleucine, likely catalyzed by a lactate (B86563) dehydrogenase. hmdb.cahmdb.ca However, the full enzymatic landscape for the synthesis of its specific stereoisomer, this compound, is not completely understood. Future research should focus on:
Discovery of Stereospecific Enzymes: Identifying and characterizing novel oxidoreductases or dehydrogenases that can catalyze the stereospecific synthesis of the (2S,3S) isomer. This could involve screening microbial genomes or employing protein engineering to modify existing enzymes for enhanced selectivity. acs.org
Biocatalytic Cascade Systems: Developing one-pot, multi-enzyme cascade reactions for the synthesis of chiral 2-hydroxy acids from simple precursors. researchgate.netrsc.org Such systems offer advantages in terms of efficiency and reduced waste. researchgate.net For example, a cascade could be designed to convert a renewable feedstock into the desired chiral acid. nih.gov
A potential research direction could involve the use of recombinant microbial cells for the deracemization of racemic 2-hydroxy acids, which has been shown to be an efficient method for producing enantiopure 2-hydroxy acids. researchgate.net
Discovery of New Biological Roles in Understudied Organisms
This compound is known to be present in organisms ranging from bacteria to plants and humans. nih.gov Its precursor, L-isoleucine, is recognized as a signaling molecule in metabolic regulation, affecting processes like glucose metabolism. nih.gov This suggests that its metabolites, including this compound, may also have important biological functions that are currently unknown. Future investigations could explore:
Metabolic Roles in Microorganisms: Investigating the function of this compound in the metabolism of various microorganisms, such as Saccharomyces cerevisiae, where it is a known metabolite. researchgate.net This could reveal roles in cell signaling, energy metabolism, or as a precursor for other bioactive molecules.
Function in Plant Metabolism: The compound has been reported in Nicotiana tabacum. nih.gov Research could focus on its potential role in plant development, defense mechanisms, or as an intermediate in the synthesis of other natural products.
Signaling Functions: Given the signaling properties of its parent amino acid, isoleucine, it is plausible that this compound could act as a biological regulator. nih.gov Studies could investigate its effect on cellular pathways and gene expression in various organisms.
A study on the effects of dietary isoleucine showed that it defines the metabolic and molecular response to a Western diet in mice, suggesting that its metabolites could play a role in metabolic health. researchgate.netnih.gov
Development of Highly Efficient and Sustainable Synthetic Routes
The development of green and sustainable methods for the synthesis of chiral compounds is a major goal in modern chemistry. longdom.orgchiralpedia.com For this compound, future research in this area could include:
Biocatalysis: Utilizing whole-cell biocatalysts, such as Daucus carota (carrot) roots, or isolated enzymes to perform stereoselective reductions of keto-acid precursors. nih.gov Biocatalysis offers the advantages of mild reaction conditions and high selectivity. nih.gov
Flow Chemistry: Implementing continuous-flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and higher yields compared to batch processes. chiralpedia.com
Renewable Feedstocks: Exploring synthetic routes that start from renewable resources, such as biomass, to reduce the reliance on fossil fuels. nih.gov
The table below outlines potential sustainable synthetic strategies that could be explored.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Whole-Cell Biocatalysis | High stereoselectivity, mild conditions, renewable catalysts. nih.govnih.gov | Screening for and engineering of microorganisms with the desired enzymatic activity. |
| Enzyme-Catalyzed Reactions | High specificity, reduced byproducts, potential for cofactor regeneration. acs.org | Discovery and immobilization of robust enzymes for industrial applications. |
| Continuous Flow Synthesis | Enhanced safety, improved yield and purity, scalability. chiralpedia.com | Optimization of reactor design and reaction conditions for the specific synthesis. |
Advanced Derivatization for the Creation of Specialized Chemical Probes
To better understand the biological roles of this compound, the development of specialized chemical probes is essential. Future research could focus on:
Fluorophore and Biotin (B1667282) Labeling: Synthesizing derivatives of the compound that are tagged with fluorescent molecules or biotin to enable visualization and affinity purification of its interacting partners in biological systems.
Photo-affinity Labeling: Creating probes with photo-activatable groups that can form covalent bonds with interacting proteins upon UV irradiation, allowing for the identification of its cellular targets.
Isotopically Labeled Analogs: Synthesizing stable isotope-labeled versions of the compound for use in metabolic tracing studies to follow its fate in biological systems using techniques like mass spectrometry. A recent study has demonstrated the use of stable isotope derivatization coupled with liquid chromatography-mass spectrometry for quantifying free fatty acids. chromatographyonline.com
Common derivatization methods for hydroxy fatty acids, such as silylation (e.g., with BSTFA) or esterification (e.g., with BF3-methanol), could be adapted for these purposes. restek.com
Integration with Multi-Omics Data for Systems-Level Understanding of its Metabolic Significance
A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the metabolic significance of this compound. mdpi.com Future research in this area should aim to:
Metabolome-Wide Association Studies (MWAS): Correlating the levels of this compound with genetic variations and other metabolic profiles in large population cohorts to identify novel connections to health and disease. mdpi.com
Integrated Pathway Analysis: Combining metabolomic data on this compound with transcriptomic and proteomic data to reconstruct the regulatory networks that control its synthesis and degradation. This can help to understand how its levels are modulated in response to different physiological conditions. mdpi.com
Fluxomics: Using isotopically labeled precursors to trace the metabolic flux through the isoleucine catabolic pathway and determine the rate of production and consumption of this compound under various conditions.
A recent multi-omics study on dietary isoleucine demonstrated that varying its levels leads to distinct molecular responses, highlighting the potential for similar integrative studies focused on its downstream metabolites. rsc.org
Q & A
Q. What are the standard synthetic routes for (2S,3S)-2-Hydroxy-3-methylpentanoic acid in laboratory settings?
The compound is typically synthesized via esterification or amidation protocols. For example, General Procedure A involves dissolving the carboxylic acid in dry dichloromethane (DCM), activating it with reagents like EDC·HCl and DMAP (for esterifications) or HBTU (for amidations), followed by reaction with alcohols/amines under ice cooling. Purification is achieved via column chromatography . Enantioselective synthesis can also be performed using chiral auxiliaries, as described in cyclic depsipeptide studies .
Q. What analytical techniques are used to characterize this compound?
Key methods include:
- Melting point determination using systems like the Mettler-Toledo MP70 .
- Thermodynamic solubility testing via continuous shake-flask protocols with 48-hour equilibration .
- NMR spectroscopy to resolve stereochemistry in natural products (e.g., porpoisamides) .
- LC-MS/MS for metabolic profiling, with retention times and fragmentation patterns validated against HMDB data .
Q. How is the compound’s stereochemical purity validated during synthesis?
Enantioselective HPLC with chiral columns (e.g., CHIRALPAK MA(+) or Phenomenex Chirex 3126) is employed. For instance, (2S,3S)-Hmpa elutes at 31.7–33.0 min under conditions using 15% CH₃CN in 2 mM CuSO₄ . Co-injection with authentic standards and Mosher’s analysis (using L-FDLA derivatization) further confirm configurations .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and X-ray crystallography data for this compound derivatives?
Cross-validation using complementary techniques is critical:
- J-coupling analysis (e.g., 3J9H−30H = 8.3 Hz in neoantimycins) identifies anti-orientations of protons .
- NOE correlations (e.g., between H-29 and H-31 in neoantimycins) differentiate 2S,3S vs. 2R,3R configurations .
- Alkaline hydrolysis followed by Mosher’s method validates stereochemistry via retention time matching in RP-HPLC .
Q. What strategies are used to incorporate this compound into bioactive natural products?
The compound serves as an α-hydroxy acid unit in cyclic depsipeptides (e.g., porpoisamides and veraguamides). Key steps include:
Q. How do researchers address discrepancies in metabolic pathway data for this compound?
Conflicting results in L-isoleucine metabolism studies are resolved by:
- Isotopic labeling to track metabolic flux .
- Enzymatic assays with lactate dehydrogenase (LDH) to verify reduction of 2-keto-3-methylvaleric acid (KMVA) to HMVA .
- Multi-platform LC-MS/MS with collision energy optimization to distinguish HMVA from isomers like 2-hydroxy-4-methylpentanoic acid .
Methodological Considerations
Q. What protocols ensure accurate quantification of this compound in biological matrices?
- Derivatization : Trimethylsilylation (TMS) enhances GC-MS sensitivity, with semi-standard non-polar columns achieving LODs of 1.2–1.4 ng/mL .
- Internal standards : Stable isotopes (e.g., d₃-labeled analogs) correct for matrix effects .
- HPLC conditions : Use 2 mM CuSO₄ in H₂O/CH₃CN gradients to separate stereoisomers .
Q. How is the compound’s stability assessed under varying experimental conditions?
- Thermogravimetric analysis (TGA) evaluates decomposition thresholds (data lacking in current MSDS, necessitating in-house testing) .
- pH-dependent stability studies (e.g., hydrolysis in 6N HCl at 115°C for 18 hours) confirm resistance to racemization .
Applications in Drug Discovery
Q. What role does this compound play in antimicrobial research?
It is a critical component of macrocyclic depsipeptides targeting bacterial virulence factors. For example:
Q. How is the compound utilized in structure-activity relationship (SAR) studies?
Modifications to the α-hydroxy acid moiety are explored to optimize bioactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
